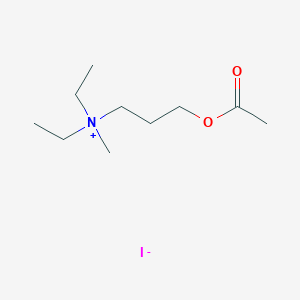
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of an acetyloxy group attached to the nitrogen atom of the ammonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide typically involves the following steps:
Formation of the Quaternary Ammonium Salt: The starting material, N,N-diethyl-N-methylpropan-1-amine, is reacted with iodomethane to form the quaternary ammonium salt, N,N-diethyl-N-methylpropan-1-aminium iodide.
Acetylation: The quaternary ammonium salt is then acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyloxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles, such as chloride or bromide ions.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for precipitation of silver iodide) and sodium chloride or sodium bromide (for halide exchange).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium halides.
Hydrolysis: The major product is the corresponding alcohol, N,N-diethyl-N-methylpropan-1-amine.
Aplicaciones Científicas De Investigación
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential use as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. In drug delivery applications, it can facilitate the transport of therapeutic agents across cell membranes by forming complexes with the drugs.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-N-methylpropan-1-aminium chloride
- N,N-Diethyl-N-methylpropan-1-aminium bromide
- N,N-Diethyl-N-methylpropan-1-aminium fluoride
Uniqueness
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide is unique due to the presence of the acetyloxy group, which imparts specific chemical properties and reactivity
Propiedades
Número CAS |
93245-80-8 |
|---|---|
Fórmula molecular |
C10H22INO2 |
Peso molecular |
315.19 g/mol |
Nombre IUPAC |
3-acetyloxypropyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C10H22NO2.HI/c1-5-11(4,6-2)8-7-9-13-10(3)12;/h5-9H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
VHDOWIDTUACBLO-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CCCOC(=O)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


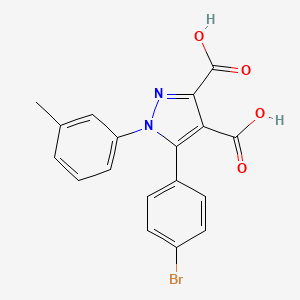
![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
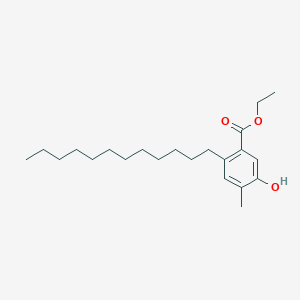
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)

![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)


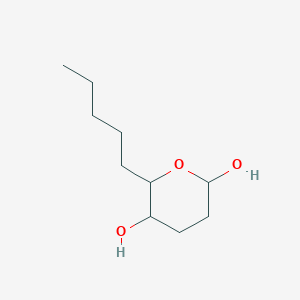
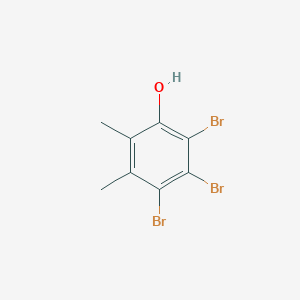
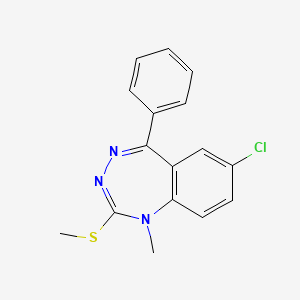
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
